N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-18(15-9-12-6-2-4-8-14(12)23-15)21-19-20-17-13-7-3-1-5-11(13)10-16(17)24-19/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQTBDQPSGHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. A series of derivatives based on the 8H-indeno[1,2-d]thiazole scaffold were synthesized and evaluated for their inhibitory effects against the SARS-CoV-2 3CL protease. Among these, a specific derivative exhibited an IC50 value of 1.28 ± 0.17 μM, indicating significant antiviral activity. Molecular docking studies suggested favorable binding interactions with the protease, positioning these compounds as promising candidates for further development as antiviral agents .
Anticancer Properties
The compound also shows promise in cancer research. Thiazole-based compounds have been extensively studied for their anticancer properties due to their ability to inhibit various cancer cell lines. The incorporation of the indeno-thiazole moiety has been linked to enhanced potency against human hepatocellular carcinoma cell lines (HepG2). The cytotoxicity of synthesized derivatives was assessed using the MTT assay, revealing that certain compounds exhibited superior anticancer activity compared to established drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzofuran and thiazole rings have been systematically explored to enhance biological activity while minimizing toxicity. For example, substituting different functional groups can significantly alter the inhibitory potency against target enzymes .
Case Studies
Mechanism of Action
The mechanism by which N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate processing and subsequent biological effects . The pathways involved may include signal transduction cascades and metabolic processes that are crucial for cellular function .
Comparison with Similar Compounds
Key Findings:
Substituent Position and Activity :
- Compound 4 (3,5-dimethoxybenzamido) demonstrated moderate SARS-CoV-2 3CLpro inhibition (IC₅₀ = 6.42 μM). Relocating the methoxy group from position 5 to 6 (Compound 7a) maintained activity, while bulky groups (e.g., isobutoxy in 7c) improved steric compatibility .
- Electron-withdrawing groups (e.g., chloro in 7e) or heterocyclic substitutions (e.g., thiophene-2-carboxamido in 7k) reduced inhibitory activity, suggesting the benzofuran group’s electron-rich nature may offer advantages .
Impact of Benzofuran vs. Benzamide :
- The benzofuran moiety in the target compound differs from benzamide derivatives (e.g., Compound 4) by replacing the amide carbonyl with an oxygen-containing fused ring. This modification could enhance π-π stacking interactions or alter metabolic stability .
Synthetic Accessibility :
SAR Insights:
- Central Ring Integrity: Expanding or opening the indeno-thiazole ring (e.g., 7l, 10a/10b) abolished activity, underscoring the scaffold’s rigidity as critical for target engagement .
- Substituent Flexibility : Methoxy and isobutoxy groups at specific positions (e.g., 6-methoxy in 7a) enhanced activity, while halogenation (e.g., 6-chloro in 7e) was detrimental .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in antimicrobial, anticancer, and antiviral therapies.
Chemical Structure and Properties
The compound features a unique combination of an indeno-thiazole moiety and a benzofuran carboxamide group. This structural complexity contributes to its varied biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indeno-thiazole core and the attachment of the benzofuran carboxamide group using coupling reactions with activating agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a new antibiotic candidate. The mechanism of action appears to involve disruption of microbial cell wall synthesis or function .
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. It has been reported to induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. In vitro studies demonstrated that it effectively targets cancer cells while exhibiting low cytotoxicity to normal cells, making it a potential candidate for chemotherapy . Table 1 summarizes key findings from various studies on its anticancer effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HepG2 (liver cancer) | 5.4 | Induces apoptosis |
| Study B | MCF-7 (breast cancer) | 3.7 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 4.2 | Inhibits proliferation |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. It acts as an inhibitor of the 3-Chymotrypsin-like cysteine protease (3CLpro), which is crucial for viral replication. By binding to the active site of this protease, this compound disrupts the viral life cycle and prevents replication .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Treatment : In a preclinical trial involving breast cancer models, administration of this compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.
- Viral Inhibition : Research focusing on SARS-CoV-2 showed that treatment with this compound significantly reduced viral load in infected cell cultures, supporting its potential use as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide and its analogs?
- Methodology : Synthesis typically involves condensation reactions between aminothiazole derivatives and benzofuran-carboxylic acid precursors. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid (AcOH) under reflux conditions (3–5 hours) yields structurally related hybrids . Sodium acetate may be added as a catalyst to enhance reaction efficiency.
Q. What analytical techniques are critical for confirming the structural integrity of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide?
- Methodology :
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles and torsion angles) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for verifying substituent positions in the indeno-thiazole and benzofuran moieties .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How do researchers evaluate the biological activity of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide in preclinical studies?
- Methodology :
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines or antimicrobial testing.
- Structure-activity relationship (SAR) studies : Modifying substituents on the benzofuran or thiazole rings to assess changes in bioactivity .
- Molecular docking : Preliminary computational modeling to predict interactions with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. What strategies are employed to optimize the yield and purity of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide during synthesis?
- Methodology :
- Catalyst optimization : Testing bases like sodium acetate versus triethylamine to improve reaction kinetics .
- Solvent screening : Comparing polar aprotic solvents (DMF, DMSO) with acetic acid for better solubility of intermediates.
- Reaction time/temperature gradients : Systematic variation to minimize side products (e.g., over-oxidation or dimerization) .
Q. How are impurities identified and quantified in synthesized batches of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide?
- Methodology :
- HPLC with UV/Vis detection : Separates and quantifies impurities using reverse-phase C18 columns and gradient elution.
- Reference standards : Pharmacopeial guidelines (e.g., USP/EP) define acceptable impurity thresholds for heterocyclic compounds .
- LC-MS : Identifies structural anomalies in impurities via mass fragmentation patterns.
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodology :
- Experimental validation : Re-testing under controlled conditions (e.g., adjusting cell culture media or assay protocols) .
- Force field refinement : Updating computational models with experimental data (e.g., binding affinity measurements) to improve predictive accuracy.
- Crystallographic validation : Comparing docking poses with X-ray structures of ligand-target complexes .
Q. What advanced methodologies are used to establish structure-activity relationships (SAR) for benzofuran-thiazole hybrids?
- Methodology :
- X-ray crystallography : Resolves 3D conformations to correlate substituent positioning with activity .
- Isosteric replacements : Substituting thiazole with oxazole or benzothiazole to probe electronic effects .
- Pharmacophore modeling : Identifies critical functional groups (e.g., hydrogen bond donors/acceptors) for target engagement .
Q. What role does computational modeling play in predicting the pharmacokinetic properties of N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide?
- Methodology :
- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and metabolic stability based on logP, polar surface area, and cytochrome P450 interactions.
- Molecular dynamics simulations : Assess solubility and membrane permeability via lipid bilayer models .
- Dose-response modeling : Relates in vitro IC₅₀ values to predicted therapeutic doses using allometric scaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
